2-Chloro-6-nitrobenzoic acid 2-Chloro-6-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 5344-49-0
VCID: VC2479970
InChI: InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Molecular Formula: C7H4ClNO4
Molecular Weight: 201.56 g/mol

2-Chloro-6-nitrobenzoic acid

CAS No.: 5344-49-0

Cat. No.: VC2479970

Molecular Formula: C7H4ClNO4

Molecular Weight: 201.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-nitrobenzoic acid - 5344-49-0

Specification

CAS No. 5344-49-0
Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
IUPAC Name 2-chloro-6-nitrobenzoic acid
Standard InChI InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Standard InChI Key JYHOMEFOTKWQPN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Basic Properties

Molecular Structure

2-Chloro-6-nitrobenzoic acid has a molecular formula of C7H4ClNO4 and a molecular weight of 201.56 g/mol . The structure consists of a benzoic acid backbone with chloro and nitro substituents at positions 2 and 6, respectively. The compound's exact mass is 200.982880 .

Physical Properties

This compound appears as an off-white to cream crystalline solid . Its key physical properties are summarized in the following table:

PropertyValue
Physical AppearanceOff-white to cream crystalline solid
Molecular Weight201.56 g/mol
Melting Point164-166°C
Boiling Point345.7±27.0°C at 760 mmHg
Density1.6±0.1 g/cm³
Flash Point162.9±23.7°C
Index of Refraction1.628
Solubility in WaterSlightly soluble (0.3 g/L at 20°C)
Solubility in Organic SolventsReadily soluble in ethanol, acetone, and DMSO
Storage ConditionKeep cold, sealed container

Chemical Properties

2-Chloro-6-nitrobenzoic acid exhibits important chemical properties that contribute to its value in various applications:

  • pKa Value: 1.342 at 25°C, indicating its strong acidic nature

  • LogP: 1.80, suggesting moderate lipophilicity

  • Polar Surface Area (PSA): 83.12000

  • Vapour Pressure: 0.0±0.8 mmHg at 25°C

  • Reactive Functional Groups: Carboxylic acid, nitro, and chloro groups that can participate in various chemical transformations

Synthesis Methods

Oxidation of 2-chloro-6-nitro-toluene

One established method for synthesizing 2-Chloro-6-nitrobenzoic acid involves the oxidation of 2-chloro-6-nitro-toluene using potassium permanganate in an alkaline medium :

A detailed synthesis procedure involves:

  • Heating a mixture of 77.7 gm (0.453 mol) of 2-chloro-6-nitro-toluene with 190 gm (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water at 100°C for 8.5 hours.

  • Adding an additional 25 gm (0.16 mol) of potassium permanganate and heating for another 2.5 hours at 100°C.

  • Removing unreacted starting material via steam distillation.

  • Filtering the reaction solution, washing the filter cake with hot water, and evaporating the combined filtrates to about 750 ml.

  • Acidifying with hydrochloric acid to precipitate the product, which is then filtered and dried .

Nitration Method

An alternative synthesis method uses nitric acid with 1,2-dichlorobenzene at elevated temperatures:

  • The organic phase is heated to 100°C, and 1,2-dichlorobenzene is distilled off at 15 mbar over 2 hours to a residual content of 4% by weight.

  • 400 mol% (based on 2-chloro-6-nitrotoluene used) of 65% strength by weight nitric acid is introduced into an autoclave and heated to 140°C.

  • Benzyl alcohol, largely freed from the solvent, is metered in uniformly over 8.5 hours, maintaining a constant pressure of 10 bar in the autoclave.

  • After the total amount of benzyl alcohol has been added, the mixture is stirred for an additional 10 minutes, cooled to 100°C, and decompressed.

  • Aqueous nitric acid is distilled off with a gentle vacuum, and the residue is dissolved with 400 g of 1,2-dichlorobenzene.

  • The mixture is cooled to 25°C over 4 hours, and the precipitated 2-chloro-6-nitrobenzoic acid is filtered off and washed with a small amount of cold 1,2-dichlorobenzene .

This method has been reported to produce 2-chloro-6-nitrobenzoic acid in 78% yield based on the 2-chloro-6-nitrotoluene used .

Other Synthesis Routes

Research continues on developing more efficient and environmentally friendly synthesis methods for 2-chloro-6-nitrobenzoic acid. These include catalytic approaches and alternative oxidation processes that aim to improve yield and reduce waste . A patent application describes a 2-chloro-6-nitrobenzoic acid catalyst and its preparation method, suggesting ongoing development in catalytic synthesis approaches .

Applications and Significance

Pharmaceutical Applications

2-Chloro-6-nitrobenzoic acid serves as a crucial intermediate in the pharmaceutical industry:

  • It is notably used in the production of laquinimod, a drug employed for the treatment of multiple sclerosis .

  • The compound serves as a precursor to 2-amino-6-chlorobenzoic acid, a key intermediate in various pharmaceutical syntheses .

  • It is utilized in the synthesis of antibiotics and anti-inflammatory agents .

Agricultural Applications

In the agricultural sector, 2-Chloro-6-nitrobenzoic acid contributes to the development of important products:

  • It functions as an intermediate for preparing pyrimidine salicylic acid herbicides .

  • It is used as a precursor in agrochemical synthesis, particularly for herbicide formulations .

  • Its chemical properties make it valuable for developing compounds with specific biological activities targeting plant processes .

Research and Development Uses

The compound has significant value in research settings:

  • It is used in coordination chemistry research for the synthesis of metal complexes .

  • Studies have investigated metal complexes with nitrobenzoic acids for potential anti-tumor activity, as seen in research with the related compound 2-chloro-5-nitrobenzoic acid .

  • It is utilized in crystal engineering approaches for the development of molecular salts and cocrystals with various properties, similar to studies conducted with the isomer 2-chloro-4-nitrobenzoic acid .

  • It serves as a versatile building block in organic chemistry for the synthesis of more complex structures .

  • The compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions, making it valuable for analytical research .

Market and Supply Chain

2-Chloro-6-nitrobenzoic acid is commercially available from various chemical suppliers globally. The compound is typically packaged in fiber drums with double PE liners in quantities such as 25 kg . The market for this compound is driven by its applications in pharmaceutical intermediates, agrochemicals, and research chemicals .

Quality standards for commercial 2-Chloro-6-nitrobenzoic acid typically include:

Quality ParameterSpecification
Purity (HPLC)≥99.0%
Chloride Content≤0.5%
Residual SolventsMeets ICH Q3C guidelines
Heavy Metals≤10 ppm

Manufacturers in China, such as NINGBO INNO PHARMCHEM CO.,LTD., play a significant role in the supply chain of this compound, ensuring availability for various industries . The compound is available in various quantities from suppliers, with prices ranging from approximately $23 for 250mg to $617 for 5g , depending on purity and supplier.

Future Research Directions

Ongoing research on 2-Chloro-6-nitrobenzoic acid focuses on several areas:

  • Development of more efficient and environmentally friendly synthesis methods, including catalytic approaches .

  • Exploration of new applications in drug development and advanced materials .

  • Investigation of its potential use in coordination chemistry for developing compounds with therapeutic properties, similar to research conducted with related nitrobenzoic acids .

  • Study of crystal engineering approaches using this compound as a coformer for improving pharmaceutical properties, analogous to research with its isomers .

  • Continued optimization of analytical methods for the detection and quantification of the compound and its derivatives .

The future of 2-Chloro-6-nitrobenzoic acid appears promising as researchers continue to explore its potential in various fields, particularly in pharmaceutical development and agrochemical applications .

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